Cas no 1827-97-0 (2,2,2-Trifluoroethanesulphonic acid)

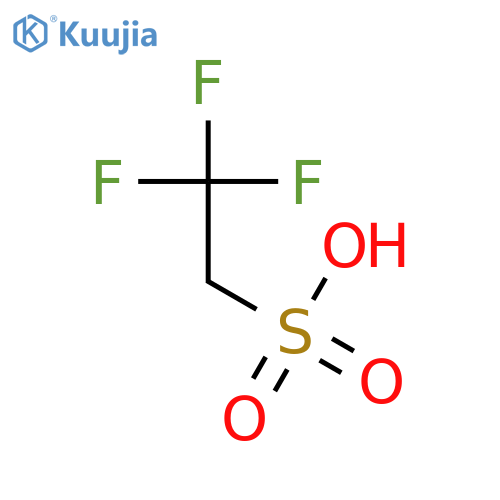

1827-97-0 structure

商品名:2,2,2-Trifluoroethanesulphonic acid

CAS番号:1827-97-0

MF:C2H3F3O3S

メガワット:164.103630304337

MDL:MFCD28515421

CID:1376278

2,2,2-Trifluoroethanesulphonic acid 化学的及び物理的性質

名前と識別子

-

- 2,2,2-trifluoroethanesulfonic acid

- 2,2,2-Trifluoroethanesulphonic acid

-

- MDL: MFCD28515421

計算された属性

- せいみつぶんしりょう: 163.97549

- どういたいしつりょう: 163.975499

- 同位体原子数: 0

- 水素結合ドナー数: 1

- 水素結合受容体数: 6

- 重原子数: 9

- 回転可能化学結合数: 1

- 複雑さ: 172

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 0

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- トポロジー分子極性表面積: 62.8

じっけんとくせい

- 密度みつど: 1.7

- ふってん: °Cat760mmHg

- フラッシュポイント: °C

- 屈折率: 1.373

- PSA: 54.37

2,2,2-Trifluoroethanesulphonic acid 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Apollo Scientific | PC49665-250mg |

2,2,2-Trifluoroethanesulphonic acid |

1827-97-0 | 95% | 250mg |

£84.00 | 2025-02-21 | |

| abcr | AB295092-1g |

2,2,2-Trifluoroethanesulfonic acid, 95%; . |

1827-97-0 | 95% | 1g |

€413.00 | 2025-02-19 | |

| abcr | AB295092-5g |

2,2,2-Trifluoroethanesulfonic acid, 95%; . |

1827-97-0 | 95% | 5g |

€1159.00 | 2025-02-19 | |

| 1PlusChem | 1P00I1V6-250mg |

Ethanesulfonic acid, 2,2,2-trifluoro- |

1827-97-0 | 250mg |

$154.00 | 2025-02-28 | ||

| abcr | AB295092-250mg |

2,2,2-Trifluoroethanesulfonic acid, 95%; . |

1827-97-0 | 95% | 250mg |

€189.20 | 2025-02-19 | |

| A2B Chem LLC | AI41426-5g |

2,2,2-Trifluoroethanesulfonic acid |

1827-97-0 | 95% | 5g |

$869.00 | 2024-04-20 | |

| A2B Chem LLC | AI41426-250mg |

2,2,2-Trifluoroethanesulfonic acid |

1827-97-0 | 250mg |

$160.00 | 2024-01-02 | ||

| 1PlusChem | 1P00I1V6-5g |

Ethanesulfonic acid, 2,2,2-trifluoro- |

1827-97-0 | 5g |

$891.00 | 2025-02-28 | ||

| Apollo Scientific | PC49665-1g |

2,2,2-Trifluoroethanesulphonic acid |

1827-97-0 | 95% | 1g |

£210.00 | 2025-02-21 | |

| TRC | T898913-10mg |

2,2,2-Trifluoroethanesulphonic acid |

1827-97-0 | 10mg |

$ 50.00 | 2022-06-02 |

2,2,2-Trifluoroethanesulphonic acid 関連文献

-

Valeria Ochoa-Herrera,Jim A. Field,Antonia Luna-Velasco,Reyes Sierra-Alvarez Environ. Sci.: Processes Impacts 2016 18 1236

1827-97-0 (2,2,2-Trifluoroethanesulphonic acid) 関連製品

- 1213675-27-4((1S)-1-(2-ANTHRYL)-2-METHYLPROPYLAMINE)

- 2731012-69-2(rac-(4R,5S)-4,5-dihydroxy-1-(2,2,2-trifluoroacetyl)piperidine-2-carboxylic acid)

- 2171965-29-8(2-(2-methyl-1,1-dioxo-1lambda6,2-thiazolidin-3-yl)methoxyacetic acid)

- 483968-03-2(1-(2,6-dimethyl-1-piperidinyl)-3-(3-methoxyphenoxy)-2-propanol)

- 81216-14-0(7-bromohept-1-yne)

- 2172226-33-2(2-chloro-5-4-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-3-hydroxybutanamidobenzoic acid)

- 5435-92-7(2-Chloro-4-phenylbenzonitrile)

- 1934808-00-0(7-amino-2,3-dihydro-1H-indene-4-carboxylic acid)

- 1361517-76-1(2'-Iodo-4'-methyl-3,4,5-trichlorobiphenyl)

- 2229391-70-0(1-(2-bromo-6-hydroxyphenyl)-2,2-dimethylcyclopropane-1-carboxylic acid)

推奨される供給者

Amadis Chemical Company Limited

(CAS:1827-97-0)2,2,2-Trifluoroethanesulphonic acid

清らかである:99%

はかる:5g

価格 ($):692.0